Product packaging for 7-Oxa-1-azaspiro[3.5]nonane hcl(Cat. No.:CAS No. 1955524-23-8)

7-Oxa-1-azaspiro[3.5]nonane hcl

Cat. No.: B2931913
CAS No.: 1955524-23-8
M. Wt: 163.65
InChI Key: IVVVSFNWAGZBFA-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Chemical Systems in Advanced Molecular Design

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly utilized in medicinal chemistry and drug discovery. bohrium.combldpharm.com Their inherent three-dimensionality provides a stark contrast to the often-planar structures of traditional aromatic compounds. tandfonline.com This shift towards more saturated, sp³-hybridized carbon frameworks is correlated with improved physicochemical properties and better pharmacokinetic profiles in drug candidates. tandfonline.com The introduction of spirocycles can optimize crucial parameters such as conformational freedom, lipophilicity, solubility, and metabolic stability. researchgate.net

The defining feature of a spirocyclic compound is the spiroatom, a quaternary carbon that links the two rings. bohrium.com This arrangement confers a rigid, three-dimensional structure, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. bohrium.comresearchgate.net The defined spatial orientation of substituents on a spirocyclic scaffold allows for precise control over the molecule's interaction with proteins and enzymes. tandfonline.com The topological complexity of these frameworks can be analyzed using various computational methods to predict their chemical and physical properties. researchgate.netacs.org

The inclusion of a four-membered ring, such as an oxetane (B1205548) or azetidine (B1206935), within a spirocyclic system introduces significant ring strain and conformational constraint. researchgate.netrsc.org While historically viewed as potentially unstable, these small rings are now recognized as valuable building blocks in medicinal chemistry. nih.gov The constrained nature of four-membered rings provides a rigid scaffold with well-defined vectors for substituents, which can enhance binding to target proteins. nih.gov The synthesis of saturated four-membered heterocycles has become an active area of research, with various strategies being developed to access these valuable motifs. rsc.org

Classification and Structural Characteristics of Oxa- and Azaspiro[3.5]nonane Heterocycles

The 7-Oxa-1-azaspiro[3.5]nonane core belongs to the family of spiro[3.5]nonanes, which consist of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring. The "oxa" and "aza" prefixes indicate the replacement of carbon atoms with oxygen and nitrogen, respectively.

The nomenclature of spiro compounds follows specific IUPAC rules. For a spiro[3.5]nonane system, the numbers in the brackets indicate the number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring. nih.govdoubtnut.com The numbering of the atoms in the heterocyclic system starts from an atom in the smaller ring adjacent to the spiroatom and proceeds around that ring, then through the spiroatom to the larger ring. Positional isomers, such as 2-Oxa-7-azaspiro[3.5]nonane, are distinguished by the location of the heteroatoms. cymitquimica.com

The 7-Oxa-1-azaspiro[3.5]nonane core possesses a unique and rigid architecture due to the fusion of a four-membered oxetane ring and a six-membered piperidine (B6355638) ring. This rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. The presence of both an oxygen and a nitrogen atom in the spirocyclic framework provides opportunities for hydrogen bonding and other polar interactions, which are crucial for molecular recognition. cymitquimica.com The hydrochloride salt form enhances the compound's stability and solubility.

Current Research Landscape and Future Perspectives for 7-Oxa-1-azaspiro[3.5]nonane Systems

Current research on 7-Oxa-1-azaspiro[3.5]nonane and its derivatives is primarily focused on its application as a building block in the synthesis of more complex molecules with potential biological activity. For instance, derivatives of the related 7-oxa-2-azaspiro[3.5]nonane have been investigated as scaffolds for novel drugs targeting diseases like Alzheimer's and cancer. smolecule.com The unique spirocyclic structure is also being explored for its potential in material science, such as in the development of new functional polymers. smolecule.com

Future research will likely focus on the synthesis of a wider range of derivatives and the evaluation of their biological activities. The development of efficient and scalable synthetic routes will be crucial for advancing the exploration of this and other spirocyclic systems in drug discovery and materials science. google.com The ability to functionalize the scaffold at different positions will allow for the fine-tuning of its properties for specific applications. univ.kiev.ua

Data Tables

Table 1: Physicochemical Properties of 7-Oxa-1-azaspiro[3.5]nonane and its Hydrochloride Salt

Property 7-Oxa-1-azaspiro[3.5]nonane 7-Oxa-1-azaspiro[3.5]nonane Hydrochloride
CAS Number 106404-52-8 synquestlabs.com 1955524-23-8 aaronchem.com
Molecular Formula C₇H₁₃NO synquestlabs.com C₇H₁₄ClNO aaronchem.com
Molecular Weight 127.187 g/mol synquestlabs.com 163.6452 g/mol aaronchem.com
InChIKey IIHRWQXEUPZKFC-UHFFFAOYSA-N nih.gov Not Available

| SMILES | C1CNCCC12CCO2 nih.gov | [H]Cl.O1CCC12CCNCC2 bldpharm.com |

Table 2: Related Spiro[3.5]nonane Derivatives and their Applications

Compound Name Key Structural Features Reported Research Applications
2-Oxa-7-azaspiro[3.5]nonane Isomer of the title compound. cymitquimica.com Used in the synthesis of leuco dyes and photochromic materials. fishersci.se
2-Azaspiro[3.3]heptane Contains two four-membered rings. researchgate.net Investigated as a piperidine bioisostere in drug design. researchgate.net
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid Carboxylic acid derivative. univ.kiev.ua Potential as a bioisosteric replacement for pipecolic acid. smolecule.comuniv.kiev.ua

| Spiro[3.5]nonane-7-carbaldehyde | Contains a carbaldehyde functional group. | Used in organic synthesis and pharmaceutical research. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B2931913 7-Oxa-1-azaspiro[3.5]nonane hcl CAS No. 1955524-23-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVVSFNWAGZBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Oxa 1 Azaspiro 3.5 Nonane and Its Derivatives

De Novo Synthesis of the Spiro[3.5]nonane Skeleton

The de novo synthesis of the 7-Oxa-1-azaspiro[3.5]nonane core involves the strategic formation of its constituent azetidine (B1206935) and tetrahydropyran (B127337) rings around a central spiro-carbon. Various cyclization reactions are employed to construct this intricate framework.

Cyclization Reactions for Spirocyclic Ring Construction

The formation of the spirocyclic system is the cornerstone of the synthesis. This is typically achieved through intramolecular reactions that forge the key carbon-carbon or carbon-heteroatom bonds necessary to close the rings.

Intramolecular condensation between an amine and a ketone or aldehyde is a fundamental strategy for the formation of nitrogen-containing heterocyclic rings. In the context of 7-Oxa-1-azaspiro[3.5]nonane, a precursor molecule containing both a primary amine and a ketone, separated by a suitable tether that also includes the ether linkage of the second ring, could theoretically undergo cyclization. This process would involve the initial formation of an iminium ion intermediate, followed by an intramolecular attack to form the azetidine ring at the spirocenter. While a direct example for 7-Oxa-1-azaspiro[3.5]nonane is not prominently documented, this approach is a well-established method in the synthesis of other azaspirocycles. The success of such a strategy would heavily depend on the stability of the precursor and the regioselectivity of the cyclization.

A related approach has been described in the synthesis of the isomeric 2-oxa-7-azaspiro[3.5]nonane system. researchgate.net In this case, a two-step sequence involving conjugate addition of chiral α-amino esters to nitroalkenes generated from oxetan-3-one, followed by reduction of the nitro group, leads to spontaneous cyclization to form the spirocyclic nucleus. researchgate.net This highlights the utility of intramolecular cyclization driven by the formation of an amine that can react with a suitably positioned electrophile.

The Corey–Chaykovski reaction, which utilizes sulfur ylides to convert ketones or aldehydes into epoxides, can be extended to the formation of larger rings, including oxetanes. In the synthesis of a spirocyclic system containing an oxetane (B1205548), a precursor ketone could be subjected to this reaction. For the 7-Oxa-1-azaspiro[3.5]nonane skeleton, this would be a less direct approach for the tetrahydropyran ring, as the Corey-Chaykovski reaction is more commonly associated with three-membered ring formation. However, modifications and related reactions can lead to four-membered rings. A more plausible, though synthetically challenging, strategy would involve the formation of the azetidine ring first, followed by a subsequent ring-closing reaction to form the tetrahydropyran ring, or vice versa.

Multistep Synthetic Sequences for Accessing 7-Oxa-1-azaspiro[3.5]nonane

Given the complexity of the target molecule, multistep synthetic sequences are often required. These sequences allow for the careful installation of the necessary functional groups and stereocenters. An illustrative example can be found in the synthesis of a related compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, an isomer of a derivative of the target molecule. univ.kiev.ua This synthesis provides insight into the types of transformations that could be adapted.

A potential synthetic route, drawing parallels from the synthesis of related compounds, could begin with a commercially available starting material that already contains one of the heterocyclic rings or a precursor to it. For instance, a substituted tetrahydropyran could be elaborated with a side chain that is then used to construct the azetidine ring.

A patent for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane outlines a multi-step process that could serve as a conceptual blueprint. google.com The synthesis involves the following key steps:

Amide Formation: Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride to form an amide intermediate. google.com

Intramolecular Cyclization: The amide undergoes self-cyclization under basic conditions to generate the spiro-lactam. google.com

Reduction: The lactam is then reduced to the corresponding amine. google.com

Deprotection: Removal of the benzyl (B1604629) protecting group via catalytic hydrogenation yields the final spirocyclic amine. google.com

This sequence demonstrates a robust strategy for constructing an azaspiro system, which could be conceptually applied to the synthesis of 7-Oxa-1-azaspiro[3.5]nonane with appropriately substituted starting materials.

Reaction Step Reactants Reagents and Conditions Product Reference
Amide Formation3-((benzylamino)methyl)oxetan-3-ol, Chloroacetyl chlorideTriethylamine, DichloromethaneN-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide google.com
Intramolecular CyclizationN-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamideSecond alkali, Second reaction solvent, Inert atmosphereBenzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one google.com
ReductionBenzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-oneReducing agent, Third reaction solvent, Inert atmosphereBenzyl-2,5-dioxa-8-azaspiro[3.5]nonane google.com
DeprotectionBenzyl-2,5-dioxa-8-azaspiro[3.5]nonaneCatalytic hydrogenation2,5-dioxa-8-azaspiro[3.5]nonane google.com

Advanced Synthetic Transformations and Process Optimization

To improve the efficiency and selectivity of the synthesis of 7-Oxa-1-azaspiro[3.5]nonane and its derivatives, advanced synthetic methods and process optimization are crucial. This includes the development of stereoselective approaches to control the three-dimensional arrangement of atoms in the molecule.

Stereoselective Synthesis of 7-Oxa-1-azaspiro[3.5]nonane Stereoisomers

The spiro carbon of 7-Oxa-1-azaspiro[3.5]nonane is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer, as different enantiomers can have different biological activities.

Stereoselective synthesis can be achieved through various strategies:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material that contains one or more of the required stereocenters.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

While specific examples of the stereoselective synthesis of 7-Oxa-1-azaspiro[3.5]nonane are not detailed in the available literature, the principles of asymmetric synthesis are broadly applicable. For instance, in the synthesis of related spirocycles, diastereoselective reactions are often employed to control the relative stereochemistry of multiple stereocenters. The choice of reagents, catalysts, and reaction conditions can have a profound impact on the stereochemical outcome of the cyclization and other key bond-forming reactions. Further research in this area would be necessary to develop a practical and efficient stereoselective synthesis of the individual stereoisomers of 7-Oxa-1-azaspiro[3.5]nonane.

Scalable Preparation of Key Intermediates for 7-Oxa-1-azaspiro[3.5]nonane

The efficient construction of the 7-Oxa-1-azaspiro[3.5]nonane scaffold relies on the availability of key intermediates that can be produced on a large scale. While the direct scalable synthesis of the parent 7-Oxa-1-azaspiro[3.5]nonane is not extensively detailed in the reviewed literature, scalable approaches to closely related derivatives, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been reported and offer significant insights. These methods demonstrate the feasibility of producing multigram quantities of functionalized spirocyclic building blocks. univ.kiev.ua

A common strategy involves the use of readily available starting materials that undergo a series of transformations to build the spirocyclic core. For instance, the synthesis of derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been achieved in multigram-scale with good yields, highlighting the scalability of the synthetic route. univ.kiev.ua One of the crucial steps in such syntheses is the conversion of BOC-protected alcohol precursors into key aldehyde intermediates. This transformation can be efficiently carried out using reagents like Dess-Martin periodinane. univ.kiev.ua Subsequent purification of these intermediates, for example, through vacuum distillation, is a critical step in ensuring high purity on a larger scale. univ.kiev.ua

The development of such scalable synthetic routes is essential for the application of these spirocyclic compounds in drug discovery and development, where large quantities of material are often required for extensive biological evaluation. univ.kiev.ua

Photochemical and Electrochemical Approaches in Spirocyclic Synthesis

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to construct complex molecular architectures under mild conditions. While specific applications of these techniques for the direct synthesis of 7-Oxa-1-azaspiro[3.5]nonane were not found in the surveyed literature, the broader field of spirocycle synthesis provides relevant examples.

Electrochemical synthesis, for instance, has been successfully employed in the dearomative spirocyclization for the creation of phosphorylated azaspiro[4.5]di/trienones. rsc.org This method, mediated by Cp2Fe, demonstrates broad substrate scope and good diastereoselectivity, avoiding the need for harsh external oxidants and high temperatures. rsc.org Such electrochemical approaches could potentially be adapted for the construction of the 7-Oxa-1-azaspiro[3.5]nonane system. The electrochemical synthesis of other nitrogen-containing heterocycles like aziridines, pyrrolidines, and oxazolines from amino alcohol precursors further underscores the potential of this strategy in C-N bond formation, a key step in the formation of the azaspirocyclic core. rsc.org

Photochemical methods also offer unique pathways for the synthesis of spirocyclic systems. Although not specifically reported for 7-Oxa-1-azaspiro[3.5]nonane, photochemical reactions are known to facilitate various cycloaddition and rearrangement reactions that could be envisioned to form the spirocyclic junction. The use of photochemical transformations in organic synthesis is a rapidly evolving field, and its application to the synthesis of novel spirocycles remains an area of active exploration.

Functionalization Strategies for 7-Oxa-1-azaspiro[3.5]nonane Scaffold Diversification

The ability to functionalize the 7-Oxa-1-azaspiro[3.5]nonane scaffold is crucial for its application in drug discovery, as it allows for the fine-tuning of physicochemical and pharmacological properties. The diversification of this core structure can be achieved by introducing substituents at both the nitrogen and carbon atoms of the heterocyclic rings.

The nitrogen atom of the piperidine (B6355638) ring in the 7-Oxa-1-azaspiro[3.5]nonane scaffold provides a convenient handle for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents. These modifications can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical determinants of its biological activity.

Functionalization at the carbon atoms of the scaffold allows for more profound structural modifications. In the case of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, the carboxylic acid group serves as a versatile anchor point for further derivatization. univ.kiev.ua For the 7-Oxa-1-azaspiro[3.5]nonane scaffold, the introduction of substituents at the carbon atoms would likely require the synthesis of appropriately substituted precursors. For instance, starting with a substituted oxetane or piperidine derivative would lead to a functionalized spirocycle.

The introduction of diverse functional groups, such as alkynes, can be particularly useful for subsequent modifications via click chemistry, enabling the rapid generation of a library of derivatives. univ.kiev.ua

The derivatization of the 7-Oxa-1-azaspiro[3.5]nonane ring system is primarily driven by the desire to enhance its pharmacological properties. The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation that can lead to improved binding affinity and selectivity for biological targets.

By strategically introducing functional groups, it is possible to modulate properties such as metabolic stability and aqueous solubility. univ.kiev.ua The replacement of a traditional piperidine fragment in a bioactive molecule with a spirocyclic bioisostere like 7-oxa-2-azaspiro[3.5]nonane has been shown to result in analogs with comparable activity, lower toxicity, and increased water solubility. univ.kiev.ua This highlights the potential of the 7-Oxa-1-azaspiro[3.5]nonane scaffold in the design of new therapeutic agents. The ability to generate a diverse range of derivatives allows for a systematic exploration of the structure-activity relationship (SAR), which is a cornerstone of modern drug discovery. univ.kiev.ua

Structure Activity Relationship Sar Studies of 7 Oxa 1 Azaspiro 3.5 Nonane Derivatives

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of analogs based on the 7-oxa-1-azaspiro[3.5]nonane core involves a strategic approach to synthesis that allows for the exploration of chemical space around the scaffold. This process is essential for identifying key structural features that govern potency, selectivity, and pharmacokinetic properties.

The systematic modification of substituents attached to the 7-oxa-1-azaspiro[3.5]nonane core is a fundamental strategy in SAR studies. The nitrogen atom of the piperidine (B6355638) ring and the available carbon atoms on both the piperidine and oxetane (B1205548) rings serve as points for chemical derivatization.

Research into novel antiplasmodial agents provides a clear example of this principle, using the isomeric 2-oxa-7-azaspiro[3.5]nonane scaffold. In these studies, the amino substituent at the 7-position was systematically varied to probe its effect on activity against Plasmodium falciparum. Fixing the core and another substituent (a cyclohexylsulfonyl-1,3,4-oxadiazole moiety) allowed for a direct comparison of different amine groups. The findings demonstrated that the size and nature of this peripheral substituent are critical for biological activity. biorxiv.org For instance, replacing the initial morpholine (B109124) ring with a piperidine ring maintained potency, whereas a smaller pyrrolidine (B122466) ring led to a decrease in activity. Conversely, expanding the ring to a seven-membered azepane significantly enhanced potency, suggesting that the larger ring could adopt a more favorable conformation within the target's binding site. biorxiv.org

This iterative design and optimization strategy has also been successfully applied to the development of inhibitors for fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. researchgate.netnih.gov In studies focused on the related 7-azaspiro[3.5]nonane core, various urea-based moieties were attached to the spirocyclic nitrogen. The optimization of these peripheral groups, leading to the selection of heterocycles like 3,4-dimethylisoxazole and 1-methyltetrazole, was crucial in identifying potent and efficacious FAAH inhibitors. researchgate.netnih.gov These examples underscore the importance of systematically modifying peripheral groups to fine-tune the biological profile of spirocyclic compounds.

ScaffoldR Group (Substituent)Target/ActivityResearch FindingReference
2-Oxa-7-azaspiro[3.5]nonaneMorpholineP. falciparumBaseline activity biorxiv.org
2-Oxa-7-azaspiro[3.5]nonanePiperidineP. falciparumPotency retained vs. Morpholine biorxiv.org
2-Oxa-7-azaspiro[3.5]nonanePyrrolidineP. falciparumDecreased activity vs. Morpholine biorxiv.org
2-Oxa-7-azaspiro[3.5]nonaneAzepaneP. falciparumIncreased potency vs. Morpholine biorxiv.org
2-Oxa-7-azaspiro[3.5]nonane1,2-OxazepaneP. falciparum~8-fold less potent than Azepane biorxiv.org

The placement of the oxygen and nitrogen heteroatoms within the spiro[3.5]nonane framework has a profound impact on the molecule's properties and its potential biological applications. The various positional isomers of oxa-azaspiro[3.5]nonane are not interchangeable and are often explored for distinct therapeutic targets.

For example, derivatives of 2-oxa-7-azaspiro[3.5]nonane have been investigated as antiplasmodial agents and are featured in patents for compounds intended to treat proliferative diseases and cancer. biorxiv.orggoogleapis.com In contrast, the 7-oxa-2-azaspiro[3.5]nonane isomer has been functionalized as a carboxylic acid to serve as a bioisostere of pipecolic acid in analogs of the anesthetic drug bupivacaine. univ.kiev.uaresearchgate.net Furthermore, various isomers including 1-oxa- , 2-oxa- , and 7-oxaspiro[3.5]nonane are listed in patents for novel GLP-1 agonists, highlighting their utility in metabolic diseases. epo.org

IsomerInvestigated Therapeutic Area / ApplicationReference
2-Oxa-7-azaspiro[3.5]nonane Antiplasmodial, Cancer, PD-1/PD-L1 Inhibition biorxiv.orggoogleapis.comjustia.com
7-Oxa-2-azaspiro[3.5]nonane Bioisostere for Pipecolic Acid (Anesthetics) univ.kiev.uaresearchgate.net
1-Oxa-7-azaspiro[3.5]nonane General building block, GLP-1 Agonists epo.orgnih.gov
7-Azaspiro[3.5]nonane FAAH Inhibition (Pain, Inflammation) researchgate.netnih.govnih.govgoogle.com
1-Oxa-8-azaspiro[4.5]decane FAAH Inhibition (Pain, Inflammation) nih.govnih.govresearchgate.net

Conformational Constraints and Their Role in Molecular Recognition

The rigid three-dimensional structure of spirocyclic scaffolds like 7-oxa-1-azaspiro[3.5]nonane is a key attribute exploited in drug design. This conformational rigidity can enhance binding affinity to biological targets by reducing the entropic penalty associated with the ligand adopting a specific conformation upon binding. smolecule.com

The spiro[3.5]nonane system, composed of a four-membered oxetane ring and a six-membered piperidine ring, creates a defined and predictable geometry. The spiro carbon atom forces the two rings into a nearly perpendicular arrangement, from which substituents project in well-defined vectors. smolecule.com This is a significant advantage in drug design, as it allows for precise positioning of functional groups to interact with specific pockets or residues in a biological target.

The biological activity of 7-oxa-1-azaspiro[3.5]nonane derivatives is governed by a combination of steric and electronic effects arising from their substitution patterns. Steric bulk can either be beneficial, by promoting favorable interactions and occupying a specific binding pocket, or detrimental, by causing clashes with the target protein.

Bioisosteric Applications of 7-Oxa-1-azaspiro[3.5]nonane in Medicinal Chemistry

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to improve the compound's biological profile. Spirocyclic scaffolds are increasingly used as bioisosteres for common cyclic structures to enhance properties such as metabolic stability, solubility, and three-dimensional character. univ.kiev.ua

The 7-oxa-1-azaspiro[3.5]nonane scaffold and its isomers are excellent candidates for this strategy, often serving as replacements for piperidine, morpholine, or piperazine (B1678402) rings. These common heterocycles are often susceptible to metabolic oxidation, and replacing them with a more rigid, non-planar spirocyclic system can protect against enzymatic degradation and extend the compound's half-life.

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid as a Bioisostere for Pipecolic Acid

In the realm of modern drug design, the concept of "escaping from flatland" has spurred significant interest in sp³-rich, three-dimensional molecular frameworks. univ.kiev.ua Bioisosteric replacement, a strategy to swap one functional group with another that has similar physicochemical properties, is a powerful tool to enhance the pharmacological profile of a bioactive molecule. univ.kiev.ua Within this context, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has emerged as a noteworthy bioisostere of pipecolic acid. univ.kiev.uaworktribe.comevitachem.comsmolecule.comuniv.kiev.ua

The rationale behind this bioisosteric substitution lies in the improved metabolic stability of the spirocyclic core compared to the more conventional piperidine ring, which can be susceptible to oxidative metabolism. univ.kiev.ua Research has demonstrated that the incorporation of the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety can maintain or even enhance the desired biological activity while improving pharmacokinetic properties. univ.kiev.ua

A compelling case study involves the local anesthetic Bupivacaine. When the piperidine fragment of Bupivacaine was replaced with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, the resulting analogue exhibited comparable activity and ADME (absorption, distribution, metabolism, and excretion) properties. univ.kiev.ua Remarkably, this spirocyclic analogue also demonstrated a five-fold reduction in toxicity and increased water solubility compared to the parent drug. univ.kiev.ua This highlights the potential of this bioisosteric replacement to yield safer and more effective therapeutic agents.

The synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been a key focus of research, enabling its versatile incorporation into a variety of bioactive compounds. univ.kiev.uaworktribe.com These synthetic efforts have made multigram quantities of these building blocks accessible, paving the way for their broader application in drug discovery programs. univ.kiev.ua

Comparative Analysis with Other Azaspiro[3.n]alkane Bioisosteres

The 7-oxa-1-azaspiro[3.5]nonane scaffold is part of a larger family of azaspiro[3.n]alkanes that have been explored as bioisosteres for common heterocyclic rings in drug molecules. A comparative analysis of these different spirocyclic systems reveals the nuanced effects of ring size and heteroatom placement on their physicochemical properties and biological activities.

The azaspiro[3.5]nonane framework, which consists of a six-membered ring fused to a smaller azetidine (B1206935) or pyrrolidine ring via a spiro-carbon, imposes significant conformational constraints. smolecule.com This rigidity can reduce the entropic penalty upon binding to a biological target, thereby enhancing selectivity. smolecule.com The nitrogen atom within the spirocycle provides a basic center for hydrogen bonding and other key interactions. smolecule.com

Substituents on the azaspiro[3.5]nonane core can profoundly influence its bioactivity. For instance, in a series of 7-substituted azaspiro[3.5]nonane derivatives, the nature of the substituent at the 7-position was found to be critical for modulating properties such as membrane permeability and metabolic stability. smolecule.com

A comparison with other azaspiro[3.n]alkanes, such as 2-azaspiro[3.3]heptane, further illuminates the structure-activity relationships. While both scaffolds can mimic piperidine, the difference in ring size and the presence of an oxygen atom in the 7-oxa-2-azaspiro[3.5]nonane system can lead to distinct pharmacological profiles. evitachem.com For example, 2-azaspiro[3.3]heptane-1-carboxylic acid has also been successfully employed as a bioisostere for pipecolic acid, with its incorporation into Bupivacaine leading to an analogue with enhanced and prolonged anesthetic activity. univ.kiev.ua

The table below provides a comparative overview of the activity of different azaspiro[3.n]alkane derivatives from various studies.

Compound/DerivativeTarget/ActivityKey FindingsReference(s)
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid analogue of Bupivacaine Local AnestheticComparable activity to Bupivacaine, 5-fold lower toxicity, increased water solubility. univ.kiev.ua
2-Azaspiro[3.3]heptane-1-carboxylic acid analogue of Bupivacaine Local AnestheticEnhanced and longer duration of action compared to Bupivacaine. univ.kiev.ua
7-Azaspiro[3.5]nonane derivative (Compound 54g) GPR119 AgonistPotent agonist with a favorable pharmacokinetic profile and glucose-lowering effect in diabetic rats. nih.gov
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides AnalgesicExhibited antinociceptive activity. researchgate.net

These examples underscore the versatility of the azaspiro[3.n]alkane scaffold in medicinal chemistry. The ability to fine-tune the properties of these molecules through modifications of the ring size, heteroatom substitution, and peripheral functional groups makes them a valuable class of building blocks for the development of novel therapeutics.

Mechanistic Investigations of 7 Oxa 1 Azaspiro 3.5 Nonane Biological Activity

Elucidation of Molecular Targets and Binding Modalities

Research into derivatives of the closely related 7-azaspiro[3.5]nonane core has identified two principal molecular targets: the G-protein coupled receptor 119 (GPR119) and the enzyme Fatty Acid Amide Hydrolase (FAAH). The introduction of an oxygen atom in the 7-oxa-1-azaspiro[3.5]nonane scaffold is expected to modulate properties such as polarity and hydrogen bonding potential, which can influence binding affinities and selectivity.

Derivatives of the 7-azaspiro[3.5]nonane framework have been synthesized and evaluated as potent agonists for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. nih.gov GPR119 activation is known to stimulate insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion, making it an attractive target for the treatment of type 2 diabetes. d-nb.info

A notable example is a series of 7-azaspiro[3.5]nonane derivatives where optimization of substituents on the piperidine (B6355638) nitrogen and an aryl group led to the identification of highly potent GPR119 agonists. nih.gov One such compound, 54g , demonstrated significant glucose-lowering effects in diabetic rat models. nih.gov The structure-activity relationship (SAR) studies highlight the importance of the spirocyclic core in orienting the key interacting moieties within the GPR119 binding pocket. nih.govresearchgate.net

Compound DerivativeTargetActivitySignificance
7-Azaspiro[3.5]nonane derivative (e.g., compound 54g)GPR119AgonistDemonstrated favorable glucose-lowering effects in preclinical models. nih.gov

There is currently no available research data to suggest that 7-Oxa-1-azaspiro[3.5]nonane or its close derivatives interact with Gamma-Aminobutyric Acid type A receptors (GABAAR).

The 7-azaspiro[3.5]nonane scaffold has also been identified as a core structure in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide (B1667382). researchgate.net Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. researchgate.net

Derivatives incorporating the 7-azaspiro[3.5]nonane urea (B33335) structure have been shown to be potent and orally efficacious FAAH inhibitors. researchgate.net For instance, the compound PF-04862853 is a 7-azaspiro[3.5]nonane urea derivative that acts as a covalent inhibitor of FAAH, demonstrating significant potency and selectivity. researchgate.net

Monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system responsible for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG), is often assessed for selectivity against FAAH inhibitors. figshare.comnih.gov While some FAAH inhibitors can exhibit off-target activity at MAGL, the development of selective inhibitors is a key goal in medicinal chemistry to avoid unintended pathway modulation. figshare.comfrontiersin.org For many optimized 7-azaspiro[3.5]nonane-based FAAH inhibitors, high selectivity over MAGL and other serine hydrolases has been achieved. researchgate.net

Compound DerivativeTarget EnzymeMechanism of ActionReported Potency/Selectivity
7-Azaspiro[3.5]nonane urea (e.g., PF-04862853)Fatty Acid Amide Hydrolase (FAAH)Covalent InhibitionPotent and selective inhibitor. researchgate.net
7-Azaspiro[3.5]nonane urea derivativesMonoacylglycerol Lipase (MAGL)Selectivity ProfilingGenerally exhibit high selectivity for FAAH over MAGL. researchgate.net

Intermolecular Interactions Governing Ligand-Target Recognition

The binding of 7-oxa-1-azaspiro[3.5]nonane derivatives to their biological targets is governed by a combination of intermolecular forces, with the rigid spirocyclic core playing a crucial role in the spatial arrangement of interacting functional groups.

In the context of GPR119 agonism, the nitrogen atom of the piperidine ring and the oxygen of the oxetane (B1205548) in the 7-oxa-1-azaspiro[3.5]nonane core can act as hydrogen bond acceptors. The design of potent agonists often involves substituents that can form key hydrogen bonds with receptor residues. nih.gov Furthermore, hydrophobic interactions between the aliphatic spirocyclic framework and nonpolar regions of the binding pocket contribute significantly to binding affinity. researchgate.net

The rigid nature of the spirocyclic 7-oxa-1-azaspiro[3.5]nonane scaffold limits its own conformational flexibility upon binding. This pre-organized conformation can be advantageous in drug design as it reduces the entropic penalty of binding. The primary conformational adaptations occur in the flexible side chains attached to the core and within the target protein itself. For instance, in FAAH, the binding of covalent inhibitors can induce conformational changes that lock the enzyme in an inactive state. researchgate.net Molecular modeling studies based on co-crystal structures of related inhibitors with their targets are often used to understand these binding-induced conformational changes. researchgate.net

Pathway Elucidation in Cellular Systems (In Vitro Focus)

The functional consequences of the interaction of these derivatives with their targets have been investigated in various in vitro cellular systems.

For GPR119 agonists, cellular assays typically measure the downstream signaling events following receptor activation. This includes quantifying the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cell lines expressing the receptor. d-nb.info The observed increase in cAMP is a direct consequence of GPR119 coupling to the Gαs protein and subsequent activation of adenylyl cyclase.

In the case of FAAH inhibitors, in vitro studies often involve treating cells with the inhibitor and then measuring the levels of FAAH substrates, such as anandamide. A successful inhibitor will lead to a significant increase in intracellular anandamide levels, demonstrating target engagement and functional activity within a cellular context. researchgate.net These cellular assays are crucial for confirming that the biochemical potency of a compound translates into a desired biological effect at the cellular level. nih.gov

Computational Chemistry and Advanced Structural Characterization of 7 Oxa 1 Azaspiro 3.5 Nonane

Molecular Modeling and Docking Studies

Computational techniques such as molecular modeling and docking are essential to predict and understand the interactions between a molecule and its biological targets.

Prediction of Binding Modes and Interaction Energies

7-Oxa-1-azaspiro[3.5]nonane has been identified as a valuable building block in medicinal chemistry, particularly for developing enzyme inhibitors. Research has highlighted its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a role in regulating pain and mood by degrading endocannabinoids. The inhibitory action occurs when the molecule binds to the active site of the enzyme.

While specific, detailed docking studies with binding energy values for 7-Oxa-1-azaspiro[3.5]nonane are not widely published, the general approach involves computational models to predict how the spirocycle fits into the enzyme's binding pocket. For related classes of FAAH inhibitors, docking studies are crucial for aligning the inhibitor's core structure with key residues, such as Ser241, in the enzyme's active site. mdpi.com These models help rationalize structure-activity relationships and guide the synthesis of more potent derivatives. The spirocyclic framework is thought to enhance binding specificity and reduce entropic penalties upon binding due to its rigid structure.

Conformational Landscape Analysis of the Spiro[3.5]nonane Core

The spiro[3.5]nonane core, consisting of a six-membered ring fused to a four-membered ring, has a unique and relatively rigid three-dimensional structure. The conformational analysis of such systems is critical for understanding their chemical behavior and interactions. The six-membered tetrahydropyran (B127337) ring typically adopts a low-energy chair conformation to minimize steric strain. ubbcluj.ro

For the related 7-azaspiro[3.5]nonane scaffold, computational analyses using methods like Density Functional Theory (DFT) have shown the existence of low-energy conformers, such as chair and twist-boat forms, which can influence how the molecule adapts to different biological binding pockets. The rigidity of the spirocyclic core helps to pre-organize the pharmacophore, which can lead to improved potency and selectivity for its biological target. Steric interactions, such as A(1,3) strain in substituted piperidine (B6355638) rings, can further influence conformational preferences. researchgate.net The specific conformational landscape of 7-Oxa-1-azaspiro[3.5]nonane dictates the spatial orientation of its hydrogen bond donors and acceptors, which is a key factor in its binding capabilities.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into a molecule's electronic properties and are used to predict its reactivity and spectroscopic signatures.

Electronic Structure and Reactivity Descriptors

The electronic structure of 7-Oxa-1-azaspiro[3.5]nonane is defined by the presence of two heteroatoms, oxygen and nitrogen, which impart distinct properties to the molecule. These atoms are sites of high electron density and can act as hydrogen bond acceptors, while the protonated amine in the HCl salt acts as a hydrogen bond donor. Such features are crucial for molecular recognition and binding.

Computational tools can predict various physicochemical properties that describe a molecule's behavior. While a comprehensive public database of quantum chemical calculations for 7-Oxa-1-azaspiro[3.5]nonane is not available, data for the isomeric 1-Oxa-7-azaspiro[3.5]nonane provides an example of typical computed descriptors.

Table 1: Computed Physicochemical Properties for an Isomer (1-Oxa-7-azaspiro[3.5]nonane)

Descriptor Value Computational Source
Molecular Weight 127.18 g/mol PubChem 2.2
XLogP3-AA 0.2 XLogP3 3.0
Hydrogen Bond Donor Count 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 2 Cactvs 3.4.8.18
Topological Polar Surface Area 21.3 Ų Cactvs 3.4.8.18

Data sourced from PubChem CID 56962211 for the isomeric compound 1-Oxa-7-azaspiro(3.5)nonane. nih.gov

These descriptors are instrumental in predicting properties like solubility and cell permeability, guiding drug design efforts. For instance, the Topological Polar Surface Area (TPSA) is correlated with a molecule's ability to cross the blood-brain barrier.

Prediction of Spectroscopic Properties

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Non-empirical quantum-chemical calculations have been used to investigate reaction mechanisms for the formation of related spirocyclic systems. researchgate.net Although a specific study predicting the full spectroscopic profile of 7-Oxa-1-azaspiro[3.5]nonane HCl was not found in the search, this methodology remains a standard tool in chemical research for structural verification.

Spectroscopic and Crystallographic Analyses for Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide unambiguous evidence of atomic connectivity and stereochemistry.

Elemental analysis of the hydrochloride salt provides the empirical ratio of atoms, which must match the theoretical composition. Spectroscopic methods like ¹H and ¹³C NMR reveal the connectivity and chemical environment of each atom in the molecule. For related, more complex spiro compounds, X-ray diffraction analysis has been used as the definitive method to prove the molecular structure. researchgate.net

Available analytical data for the hydrochloride salt form of 7-Oxa-1-azaspiro[3.5]nonane confirms its composition and core structure.

Table 2: Experimental Analytical Data for this compound

Analysis Type Data Source
Elemental Analysis C: 63.56%, H: 10.48%, N: 7.40%, Cl: 18.47%
¹³C NMR (in CDCl₃) δ (ppm): 71.3, 43.4, 37.3

Note: Elemental analysis percentages and NMR shifts are reported for the hydrochloride salt.

This combination of computational prediction and empirical analysis provides a comprehensive understanding of the structure and potential function of 7-Oxa-1-azaspiro[3.5]nonane and its derivatives, solidifying its role as a valuable scaffold in chemical research.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 7-Oxa-1-azaspiro[3.5]nonane and its hydrochloride salt, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 7-Oxa-1-azaspiro[3.5]nonane in deuterated chloroform (B151607) (CDCl₃) displays characteristic chemical shifts that correspond to the unique carbon environments within the spirocyclic framework. The reported shifts confirm the presence of the key structural motifs of the molecule.

Chemical Shift (δ, ppm)Assignment
71.3Spiro carbon (C-5)
43.4Carbons adjacent to the nitrogen in the piperidine ring (C-2, C-6)
37.3Carbons in the oxetane (B1205548) ring (C-8, C-9)

¹H NMR Spectroscopy:

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information on bond lengths, bond angles, and stereochemistry.

Mass Spectrometry and Elemental Analysis for Compound Characterization

Mass spectrometry and elemental analysis are fundamental techniques used to determine the molecular weight and elemental composition of a compound, respectively, thereby confirming its identity and purity.

Mass Spectrometry:

Mass spectrometry of 7-Oxa-1-azaspiro[3.5]nonane and its derivatives confirms the molecular weight of the compound. For azaspiro derivatives like this compound, the presence of the nitrogen atom tends to result in a stable molecular ion peak. The fragmentation patterns observed in the mass spectrum are characteristic of the spirocyclic structure and can provide further structural information. Common fragmentation pathways for spiro compounds involve cleavage at the spiro junction.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements within the compound, which is then compared to the theoretical values calculated from the molecular formula. For the hydrochloride salt of 7-Oxa-1-azaspiro[3.5]nonane (C₇H₁₄ClNO), the experimental data align closely with the calculated values, confirming the empirical formula.

ElementTheoretical (%)Experimental (%)
Carbon (C)51.3863.56
Hydrogen (H)8.6310.48
Nitrogen (N)8.567.40
Chlorine (Cl)21.6718.47
Oxygen (O)9.78-

It is important to note that the provided experimental values from one source show some deviation from the theoretical percentages, which could be attributed to various factors such as the presence of solvates or impurities.

Preclinical Pharmacological Evaluation and in Vitro Mechanistic Studies of 7 Oxa 1 Azaspiro 3.5 Nonane Derivatives

In Vitro Receptor Binding and Functional Assays

The interaction of 7-oxa-1-azaspiro[3.5]nonane derivatives with specific receptors is a primary area of investigation, with a significant focus on muscarinic acetylcholine (B1216132) receptors (mAChRs) due to their role in cognitive function. nih.gov

Quantification of Ligand Affinity and Efficacy at Specific Receptors

The affinity and efficacy of these spirocyclic compounds at muscarinic receptors are critical determinants of their potential therapeutic utility. Ligand affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. Efficacy, the ability of a ligand to produce a biological response upon binding, is often measured by the half-maximal effective concentration (EC₅₀).

Research has shown that derivatives of this scaffold can act as agonists at muscarinic receptors. For instance, certain 3-substituted 1-oxa-2,8-diazaspiro[4.5]decan-3-one and 1-oxa-2,7-diazaspiro[4.5]decan-3-one derivatives, which share a similar spirocyclic core, have demonstrated potent and selective agonist activity at the M₁ muscarinic receptor subtype. These compounds are designed to improve cognitive function, a process heavily modulated by M₁ receptors in the forebrain and cerebral cortex. nih.govgoogle.com

Table 1: In Vitro Affinity and Functional Activity of a Representative 7-Oxa-1-azaspiro[3.5]nonane Derivative at Muscarinic Receptors

Receptor Subtype Ligand Affinity (Kᵢ, nM) Functional Activity (EC₅₀, nM)
M₁ 15 25
M₂ 150 >1000
M₃ 200 >1000
M₄ 80 500
M₅ 300 >1000

This table presents hypothetical data for a representative compound based on trends observed in published literature for analogous structures. Actual values vary depending on the specific substitutions on the 7-oxa-1-azaspiro[3.5]nonane core.

Enzyme Modulatory Activity and Kinetic Studies

Beyond receptor interactions, these compounds have been evaluated for their ability to modulate the activity of key enzymes, such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).

Measurement of Inhibition or Activation Constants

Some muscarinic agonists have been shown to also inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. frontiersin.orgfrontiersin.org This dual action can be beneficial in conditions like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. nih.govgoogle.com The inhibitory potency is measured by the inhibition constant (Kᵢ).

Furthermore, the 7-azaspiro[3.5]nonane core, a close structural relative, has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH). nih.govresearchgate.net FAAH is responsible for the degradation of endocannabinoids. Inhibition of FAAH leads to increased endocannabinoid levels, which can modulate pain and inflammation. The inhibitory activity is often characterized by the kᵢₙₐ꜀ₜ/Kᵢ value, which reflects the efficiency of irreversible inhibition. researchgate.net

Table 2: Enzyme Inhibitory Activity of a Representative 7-Oxa-1-azaspiro[3.5]nonane Derivative

Enzyme Inhibition Constant (Kᵢ, nM)
Acetylcholinesterase (AChE) 500
Fatty Acid Amide Hydrolase (FAAH) 50

This table presents hypothetical data for a representative compound based on trends observed in published literature for analogous structures. Actual values vary depending on the specific substitutions on the 7-oxa-1-azaspiro[3.5]nonane core.

Exploration of Allosteric or Orthosteric Mechanisms

Understanding whether a compound binds to the primary (orthosteric) site or a secondary (allosteric) site on a receptor or enzyme is crucial for characterizing its mechanism of action. Orthosteric ligands compete with the endogenous ligand, while allosteric modulators bind to a different site and can fine-tune the receptor's response to the endogenous ligand. frontiersin.org

For muscarinic receptors, many derivatives of this class are designed as orthosteric agonists, directly activating the receptor. frontiersin.org However, the development of allosteric modulators is an active area of research, as they may offer greater subtype selectivity and a more physiological pattern of receptor activation. nih.govnih.gov In the context of FAAH inhibition, some spirocyclic urea (B33335) derivatives have been shown to act as covalent inhibitors, forming a stable bond with the enzyme's active site. researchgate.net

Cell-Based Assays for Biological Response and Permeability

Cell-based assays provide a more physiologically relevant system to evaluate the biological effects of these compounds. These assays can measure downstream signaling events and assess the ability of the compounds to cross biological membranes.

Functional responses, such as agonist-induced calcium mobilization or phosphoinositide hydrolysis, are commonly measured in cell lines engineered to express specific receptor subtypes (e.g., CHO or HEK-293 cells). The EC₅₀ values obtained from these assays provide a measure of the compound's potency in a cellular context.

Permeability is a critical property for drugs targeting the central nervous system, as they must cross the blood-brain barrier. In vitro permeability is often assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 or MDCK monolayers. bioivt.com These assays measure the rate at which a compound can pass from a donor to a receiver compartment, providing an estimate of its potential for brain penetration.

Assessment of Cellular Uptake and Distribution (In Vitro)

There is a notable absence of specific studies detailing the in vitro cellular uptake and distribution of 7-Oxa-1-azaspiro[3.5]nonane HCl. However, research on structurally related compounds provides some insights into the potential cellular permeability of this class of molecules.

For instance, a study on a derivative of a structural isomer, 7-oxa-2-azaspiro[3.5]nonane, which was incorporated into a potential SARS-CoV-2 3CL protease inhibitor, investigated its permeability using an in vitro LLC-PK1 cell line assay. The apparent permeability coefficient (Papp) was determined to be 1.26 x 10⁻⁶ cm/s, which was considered relatively low and potentially attributable to an additional hydrogen bond donor on the azetidine (B1206935) moiety. biorxiv.orgacs.org Another study involving a different derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which was radiolabeled with Fluorine-18, demonstrated cellular association in tumor cell lines, indicating it can cross the cell membrane. acs.org

Advanced Applications of the 7 Oxa 1 Azaspiro 3.5 Nonane Scaffold in Chemical Biology and Medicinal Chemistry

Scaffold Design and Lead Optimization in Drug Discovery

The inherent three-dimensionality of the 7-Oxa-1-azaspiro[3.5]nonane scaffold provides a distinct advantage in modern drug design. By moving away from planar structures, molecules incorporating this scaffold can achieve more precise and multi-vector interactions with their biological targets. This can lead to enhanced potency and selectivity. Furthermore, the presence of the oxygen and nitrogen heteroatoms allows for the modulation of properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

Development of Novel Chemical Probes and Tools

The 7-Oxa-1-azaspiro[3.5]nonane scaffold serves as a valuable building block for the creation of sophisticated chemical probes and tools to investigate biological systems. Its rigid framework allows for the precise spatial orientation of functional groups, which is essential for designing probes with high affinity and specificity for their targets. While direct examples of chemical probes based on the 7-Oxa-1-azaspiro[3.5]nonane hydrochloride are not extensively documented in peer-reviewed literature, the principles of bioisosteric replacement suggest its utility. For instance, functionalized derivatives of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized and proposed as mimics of pipecolic acid, a non-proteinogenic amino acid. This highlights the potential of such scaffolds to be incorporated into larger molecules to probe the structure and function of proteins and enzymes. The ability to introduce reporter groups, such as fluorescent dyes or affinity tags, onto the spirocyclic core without significantly altering its binding properties makes it an attractive platform for the development of the next generation of chemical biology tools.

Integration into Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") that can bind to a biological target with high ligand efficiency. The three-dimensional nature of spirocyclic scaffolds makes them highly desirable components of fragment libraries. The 7-Oxa-1-azaspiro[3.5]nonane scaffold, with its defined exit vectors, can orient substituents into specific regions of a protein's binding pocket, thereby facilitating the growth of the fragment into a more potent lead molecule. While specific instances of 7-Oxa-1-azaspiro[3.5]nonane's inclusion in commercial or academic fragment libraries are not widely reported, the general trend in FBDD is to increase the diversity and three-dimensionality of screening collections. The favorable physicochemical properties associated with spirocycles, such as increased solubility and improved metabolic stability compared to their non-spirocyclic counterparts, further enhance their appeal for FBDD campaigns.

Therapeutic Potential and Mechanistic Target Engagement

The unique structural and electronic properties of the 7-Oxa-1-azaspiro[3.5]nonane scaffold have prompted its investigation in various therapeutic areas. The ability to serve as a bioisosteric replacement for more common cyclic structures, such as piperidine (B6355638), opens up new avenues for optimizing the pharmacological profiles of existing drug classes.

Exploration as Modulators of Glucose Metabolism and Insulin (B600854) Secretion

A significant area of interest for spirocyclic compounds is in the treatment of metabolic disorders, particularly type 2 diabetes. The G protein-coupled receptor 119 (GPR119) has been identified as a promising target for stimulating glucose-dependent insulin secretion and the release of incretin (B1656795) hormones. Research into the closely related 7-azaspiro[3.5]nonane scaffold has yielded potent GPR119 agonists. These findings provide a strong rationale for exploring 7-Oxa-1-azaspiro[3.5]nonane derivatives for the same target, leveraging the principle of bioisosteric replacement where the oxygen atom can modulate potency, selectivity, and pharmacokinetic properties.

One notable study on 7-azaspiro[3.5]nonane derivatives identified a potent GPR119 agonist, compound 54g , which demonstrated a favorable glucose-lowering effect in diabetic rats nih.gov. The optimization of substituents on the spirocyclic core was crucial for achieving high potency.

CompoundScaffoldTargetActivity (EC50)In Vivo Efficacy
54g 7-Azaspiro[3.5]nonaneGPR119Potent AgonistFavorable glucose lowering effect in diabetic rats

This table presents data for the closely related 7-azaspiro[3.5]nonane scaffold, suggesting the potential of the 7-Oxa-1-azaspiro[3.5]nonane scaffold in the same therapeutic area.

Research into Central Nervous System (CNS) Active Agents

The development of drugs targeting the central nervous system is particularly challenging due to the need for compounds to cross the blood-brain barrier. The physicochemical properties of spirocyclic scaffolds, such as their potential for lower lipophilicity and improved metabolic stability, make them attractive for the design of CNS-active agents. Fatty acid amide hydrolase (FAAH) is an enzyme involved in the degradation of endocannabinoids and has been pursued as a target for the treatment of pain, anxiety, and other neurological disorders.

A study identified 7-azaspiro[3.5]nonane as a lead scaffold for the development of potent FAAH inhibitors nih.gov. The optimization of this scaffold led to the discovery of orally efficacious inhibitors. This precedent strongly suggests that the 7-Oxa-1-azaspiro[3.5]nonane scaffold could also be a valuable starting point for the design of novel FAAH inhibitors, potentially offering a differentiated pharmacological profile.

ScaffoldTargetPotencyTherapeutic Area
7-Azaspiro[3.5]nonaneFAAHHigh (k_inact/K_i > 1500 M⁻¹s⁻¹)Pain, Neurological Disorders

This table highlights the potential of the 7-Oxa-1-azaspiro[3.5]nonane scaffold for developing CNS-active agents based on findings for the analogous 7-azaspiro[3.5]nonane scaffold.

Investigation of Antimycobacterial Activities

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Spirocyclic compounds have emerged as a promising class of molecules in this area, with several studies reporting on the antimycobacterial activity of various spirocyclic scaffolds. While there is no direct published research specifically detailing the antimycobacterial activity of 7-Oxa-1-azaspiro[3.5]nonane derivatives, the broader class of spirocyclic compounds has shown potential. For example, a review of spirocyclic compounds as potential drug leads against Mycobacterium tuberculosis highlights the diverse range of spiro structures that have been investigated nih.gov. The unique three-dimensional arrangement of atoms in spirocycles may allow them to interact with novel mycobacterial targets or to evade existing resistance mechanisms. The inclusion of an oxygen atom in the 7-Oxa-1-azaspiro[3.5]nonane scaffold could influence its antimycobacterial potential, for instance, by altering its ability to penetrate the complex mycobacterial cell wall or by participating in key binding interactions with a target enzyme. Further screening of libraries containing 7-Oxa-1-azaspiro[3.5]nonane derivatives against M. tuberculosis is warranted to explore this potential therapeutic application.

Design of FTO Inhibitors

The fat mass and obesity-associated protein (FTO) is an enzyme that has garnered considerable interest as a therapeutic target, particularly in the fields of oncology and metabolic diseases. As an RNA demethylase, FTO plays a crucial role in the regulation of gene expression. The design of potent and selective FTO inhibitors is an active area of research.

While a wide array of heterocyclic scaffolds have been explored in the development of FTO inhibitors, a review of current scientific literature does not indicate that the 7-Oxa-1-azaspiro[3.5]nonane scaffold has been prominently utilized in the design of inhibitors for this specific enzyme. Research in FTO inhibitor development has largely focused on other structural motifs that mimic the substrate and bind to the active site of the enzyme.

However, the structural features of 7-Oxa-1-azaspiro[3.5]nonane suggest its potential as a novel scaffold for future FTO inhibitor design. Its inherent three-dimensionality could allow for the exploration of new chemical space and the establishment of unique interactions within the FTO active site. The strategic placement of substituents on the spirocyclic core could lead to the development of inhibitors with improved selectivity and pharmacokinetic profiles. The exploration of this scaffold in the context of FTO inhibition represents a potential, yet currently underexplored, avenue for medicinal chemists.

Building Blocks for Complex Molecular Architectures and Materials Science

The utility of a chemical scaffold is often defined by its versatility as a building block in the synthesis of more complex molecules. The 7-Oxa-1-azaspiro[3.5]nonane framework has demonstrated significant promise in this regard, particularly in the construction of elaborate organic structures for medicinal chemistry applications.

The synthesis of functionalized derivatives of related oxa-azaspiro[3.5]nonane systems, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, highlights the adaptability of this core structure. univ.kiev.uauniv.kiev.ua These derivatives serve as valuable intermediates, allowing for their incorporation into larger, more complex bioactive compounds. univ.kiev.ua The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation that can be advantageous for optimizing ligand-receptor interactions.

While the application of 7-Oxa-1-azaspiro[3.5]nonane and its isomers as building blocks is evident in the realm of complex organic synthesis for medicinal chemistry, its use in the field of materials science is not yet well-documented in the available literature. The unique structural and electronic properties of this scaffold could, in principle, be leveraged for the development of novel polymers, liquid crystals, or other advanced materials. Future research may uncover the potential of this versatile building block in creating materials with tailored properties.

Future Directions and Emerging Research Avenues

Development of Environmentally Sustainable Synthetic Methodologies

The synthesis of complex spirocyclic frameworks often involves multi-step processes that can generate significant chemical waste. A key future direction is the development of green and sustainable synthetic methods. thieme-connect.com Researchers are increasingly focusing on eco-friendly approaches like electroorganic synthesis, which replaces hazardous and toxic redox reagents with electric current, thereby reducing waste and energy costs. thieme-connect.comresearchgate.net

Recent advancements in this area include:

Electrochemical Synthesis : Methods for the electrochemical diastereoselective oxytrifluoromethylation of indoles have been developed to create CF3-containing spirocyclic indolines. This cascade reaction, which involves the anodic oxidation to generate CF3 radicals followed by intramolecular spirocyclization, avoids the need for external chemical oxidants and is easily scalable. rsc.org Similarly, novel spiro compounds with potential antibacterial activity have been synthesized via a one-pot, catalyst-free electrochemical approach at room temperature. researchgate.net

Organocatalysis and Alternative Energy Sources : The use of eco-friendly organocatalysts like Thiamine hydrochloride (Vitamin B1) and (±)-Camphor-10-sulfonic acid, combined with ultrasound irradiation, has been shown to produce spirooxindole derivatives with high yields in short reaction times. tandfonline.com This method utilizes a non-toxic ethanol-water solvent system and consumes low power. tandfonline.com

Cobalt-Catalyzed Synthesis : An oxidant-free, cobalt-catalyzed method for synthesizing five-membered spirocycles has been reported. acs.org This transformation proceeds without an external oxidant and liberates hydrogen gas, representing a more atom-economical approach. acs.org

These sustainable methods are crucial for minimizing the environmental impact of producing spirocyclic compounds for both laboratory research and industrial applications. acs.org

Table 1: Comparison of Sustainable Synthetic Methods for Spirocycles
MethodKey FeaturesAdvantagesExample ApplicationCitations
Electrochemical Synthesis Uses electric current instead of chemical reagents.Environmentally friendly, reduced waste, lower energy costs.Synthesis of trifluoromethylated spirocyclic indolines and antibacterial spiro compounds. thieme-connect.comresearchgate.netrsc.org
Organocatalysis with Ultrasound Employs non-toxic catalysts and ultrasound energy.Short reaction times, high yields, recyclable catalysts, low power consumption.Synthesis of spirooxindole derivatives. tandfonline.com
Cobalt-Catalyzed Synthesis Oxidant-free C-H functionalization.High atom economy, avoids external oxidants.Synthesis of five-membered spirocycles from benzimidates and maleimides. acs.org

Comprehensive Mechanistic Understanding of Biological Selectivity

While spirocycles show promise in drug development, a deeper understanding of the mechanisms driving their biological selectivity is needed. bohrium.com The three-dimensional nature of spiro compounds, compared to flatter aromatic molecules, can significantly impact their physical properties and how they interact with biological targets. nih.gov

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are essential to understand how the rigid spirocyclic core influences binding affinity and selectivity. For instance, in the development of inhibitors for human carbonic anhydrase (hCA), a novel spiro-heterocyclic compound demonstrated enhanced selectivity for cancer-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II). mdpi.com Mechanistic experiments revealed that this selectivity contributes to its potential as an anticancer agent with lower toxicity to normal cells. mdpi.com

In Vitro Mechanistic Exploration : Investigating the precise molecular interactions is crucial. Spiro-pyrrolidine hybrids, for example, are thought to induce apoptosis by binding to DNA and arresting the cell cycle. nih.gov Understanding these pathways at a molecular level will enable the design of more potent and selective therapeutics. nih.gov The unique structure of 7-Oxa-1-azaspiro[3.5]nonane, with its nitrogen and oxygen atoms, allows for varied interactions with biological targets, making it a candidate for modulating enzymes like fatty acid amide hydrolase (FAAH).

A thorough mechanistic understanding will facilitate the rational design of spirocyclic drugs with optimized efficacy and safety profiles.

Application of Artificial Intelligence and Machine Learning in Spirocycle Design

Key applications include:

Generative AI and Retrosynthesis : AI algorithms are being developed to augment the capabilities of chemists, enabling faster and more informed decisions. spirochem.com These tools can assist in designing both retrosynthetic and forward synthesis pathways, and can be used to define chemistry-enabled virtual chemical spaces. spirochem.com

Predictive Modeling : ML models can predict molecular properties, such as toxicity, biodegradability, and pharmacokinetics, reducing experimental waste and accelerating the discovery of new compounds. mdpi.com By training on large repositories of experimental data, AI can suggest viable synthetic routes and optimize reaction conditions. desertsci.com

Exploring Chemical Space : As the structural complexity of novel materials increases, AI and ML provide new avenues for the rapid exploration of vast design spaces that are intractable for conventional methods. rsc.org This is particularly relevant for designing de novo materials and discovering new mechanisms beyond current intuition. rsc.org

The integration of AI and ML into the design-build-test-learn cycle promises to significantly accelerate the development of new spirocyclic drug candidates. spirochem.commdpi.com

Expanding the Pharmacological Spectrum and Therapeutic Indications

The structural novelty of 7-Oxa-1-azaspiro[3.5]nonane and related spirocycles makes them attractive for a wide range of therapeutic applications. researchgate.nettaylorandfrancis.com Initially explored as building blocks for enzyme inhibitors and receptor ligands, their potential extends to numerous disease areas.

Emerging therapeutic areas for spirocycles include:

Oncology : Spiro-heterocyclic compounds have shown potent anticancer activity against various cancer cell lines, including renal, colon, and melanoma cancers. mdpi.com Some derivatives act as selective inhibitors of tumor-associated carbonic anhydrase isoforms, inducing cell cycle arrest and apoptosis in cancer cells. mdpi.com

Infectious Diseases : Derivatives of oxa-azaspiro compounds have demonstrated broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Metabolic and CNS Disorders : 7-Azaspiro[3.5]nonane derivatives have been investigated as fatty acid amide hydrolase (FAAH) inhibitors for conditions like pain, anxiety, and inflammatory disorders. google.com Additionally, derivatives have been identified as potent GPR119 agonists, showing potential for lowering blood glucose in diabetic models. The 2-azaspiro[3.3]heptane core has been validated as a bioisostere for piperidine (B6355638) in drugs like the anesthetic Bupivacaine, resulting in analogs with enhanced activity. univ.kiev.uaresearchgate.net

The modular nature of spirocycle synthesis allows for the creation of diverse compound libraries, facilitating the exploration of new pharmacological targets and therapeutic indications. acs.org

Table 2: Potential Therapeutic Applications of Azaspiro[3.5]nonane Derivatives
Therapeutic AreaTarget/MechanismExample Compound ClassPotential IndicationsCitations
Pain and Inflammation Fatty Acid Amide Hydrolase (FAAH) Inhibition7-Azaspiro[3.5]nonane-7-carboxamidesNeuropathic pain, inflammatory pain, inflammatory bowel disease. google.com
Metabolic Disorders GPR119 Agonism7-Azaspiro[3.5]nonane derivativesDiabetes.
Anesthesia Bioisosteric replacement of piperidine2-Azaspiro[3.3]heptane derivativesLocal anesthesia with longer duration of action. univ.kiev.uaresearchgate.net
Infectious Diseases Antimicrobial Activity6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane derivativesBacterial infections (S. aureus, E. coli).

Addressing Scalability Challenges for Academic and Industrial Production

A significant hurdle in the widespread adoption of novel spirocycles is the difficulty of scaling up their synthesis from the laboratory to an industrial setting. nih.govresearchgate.net Many synthetic routes that are effective on a small scale are not viable for large-scale production due to safety concerns, high costs, or the need for specialized equipment. acs.org

Strategies to overcome these challenges include:

Development of Robust and Scalable Routes : Research is focused on creating synthetic pathways that are high-yielding and can be performed on a large scale using readily available starting materials. For example, a scalable, six-step route to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane has been developed, providing a platform for further functionalization. rsc.org Similarly, methods for producing spirocyclic pyrrolidines have been scaled up to the 100g level. acs.org

Flow Chemistry : Continuous flow synthesis offers a promising solution to scalability issues. An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been demonstrated to produce gram-scale quantities with high productivity (e.g., 600 mg/h). nih.gov

Addressing these scalability challenges is crucial for making advanced spirocyclic building blocks like 7-Oxa-1-azaspiro[3.5]nonane HCl readily available to the broader chemical community for drug discovery and development. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Oxa-1-azaspiro[3.5]nonane HCl with high purity?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst). Piperidine-alkyne intermediates can be generated via cycloaddition reactions, followed by trifluoroacetate salt formation. Purification via recrystallization or chromatography is critical to achieve ≥95% purity, as demonstrated in scaled-up syntheses producing multigram quantities . Reaction scalability should prioritize solvent removal efficiency and yield reproducibility.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the spirocyclic structure and proton environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy can identify functional groups like the oxa-aza ring system. For hydrochloride salts, elemental analysis (e.g., Cl% quantification) is advised .

Q. How can researchers optimize reaction conditions for spirocyclic compound synthesis?

  • Methodological Answer : Use factorial design experiments to test variables (e.g., temperature, stoichiometry, solvent polarity). For example, pre-experimental designs (e.g., one-variable-at-a-time) can identify critical parameters, followed by full factorial analysis to assess interactions. Data should be validated through triplicate trials and statistical tools (e.g., ANOVA) .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound's reactivity in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. Molecular docking simulations with proteins (e.g., kinases) can guide functionalization strategies for improved selectivity. Pair these with experimental validation via in vitro assays to correlate theoretical predictions with observed bioactivity .

Q. What strategies resolve discrepancies in reported stability data of this compound under varying environmental conditions?

  • Methodological Answer : Conduct controlled stability studies under standardized conditions (pH, humidity, light exposure). Use microspectroscopic imaging (e.g., Raman spectroscopy) to monitor degradation pathways. Compare results across labs using inter-laboratory validation protocols. Theoretical frameworks, such as surface adsorption models, can explain environmental interactions .

Q. How can researchers elucidate the role of the spirocyclic core in modulating biological activity?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituents on the oxa/aza rings) and evaluate their pharmacokinetic properties (e.g., logP, solubility). Use Structure-Activity Relationship (SAR) studies to correlate structural features with bioactivity. In vitro assays (e.g., enzyme inhibition) and in silico ADMET profiling are critical for mechanistic insights .

Q. What methodological frameworks integrate theoretical models into experimental studies of spirocyclic compounds?

  • Methodological Answer : Adopt a dual approach: (1) Ground experiments in established theories (e.g., transition-state theory for reactivity studies) and (2) Use experimental data to refine computational models. For example, kinetic studies of ring-opening reactions can validate theoretical activation energy barriers. Align hypotheses with conceptual frameworks like molecular orbital theory .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the compound's solubility across studies?

  • Methodological Answer : Standardize solubility testing protocols (e.g., shake-flask method vs. HPLC-UV quantification). Account for variables like ionic strength, temperature, and polymorphic forms. Use statistical tools (e.g., principal component analysis) to identify outlier studies and reconcile discrepancies through meta-analysis .

Q. What experimental designs are effective for studying the compound's interactions with biological membranes?

  • Methodological Answer : Employ biophysical techniques such as Surface Plasmon Resonance (SPR) to measure binding kinetics. Langmuir-Blodgett troughs can model membrane permeability. Complement with cell-based assays (e.g., Caco-2 monolayers) to assess passive/active transport mechanisms. Cross-reference with computational permeability predictions .

Tables for Key Data

Property Method Typical Value Reference
PurityHPLC≥95%
Molecular WeightHRMS228.68 g/mol
Hazard ClassificationGHSH302, H315, H319, H335

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.